4-Bromo-pent-4-enal
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Overview
Description
4-Bromo-pent-4-enal is an organic compound with the molecular formula C5H7BrO It is characterized by the presence of a bromine atom attached to a pentenal structure, which includes a double bond between the fourth and fifth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-pent-4-enal can be synthesized through several methods. One common approach involves the bromination of pent-4-enal. This reaction typically requires the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-pent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 4-Bromo-pentanoic acid
Reduction: 4-Bromo-pent-4-enol
Substitution: Various substituted pent-4-enal derivatives depending on the nucleophile used
Scientific Research Applications
4-Bromo-pent-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-pent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
4-Chloro-pent-4-enal: Similar structure but with a chlorine atom instead of bromine.
4-Fluoro-pent-4-enal: Contains a fluorine atom in place of bromine.
4-Iodo-pent-4-enal: Features an iodine atom instead of bromine.
Uniqueness: 4-Bromo-pent-4-enal is unique due to the specific reactivity imparted by the bromine atom. Bromine is more reactive than chlorine and fluorine but less so than iodine, providing a balance of reactivity and stability that can be advantageous in certain chemical reactions and applications.
Properties
CAS No. |
36884-29-4 |
---|---|
Molecular Formula |
C5H7BrO |
Molecular Weight |
163.01 g/mol |
IUPAC Name |
4-bromopent-4-enal |
InChI |
InChI=1S/C5H7BrO/c1-5(6)3-2-4-7/h4H,1-3H2 |
InChI Key |
HWNIKMWOKPJLHW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC=O)Br |
Origin of Product |
United States |
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